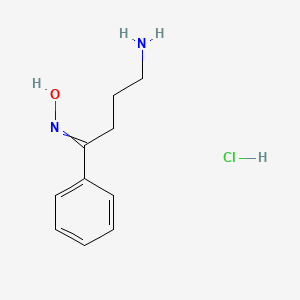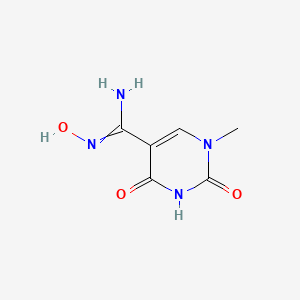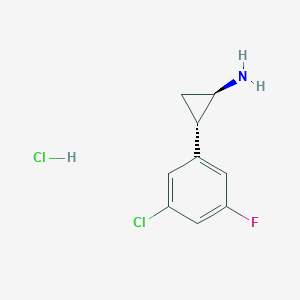
(1R,2S)-2-(3-Chloro-5-fluorophenyl)cyclopropan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3-Cloro-5-fluorofenil)ciclopropan-1-amina clorhidrato es un derivado de ciclopropano quiral. Este compuesto destaca por sus características estructurales únicas, que incluyen un anillo de ciclopropano sustituido con un grupo cloro y fluorofenilo. La forma de sal de clorhidrato aumenta su solubilidad en soluciones acuosas, lo que lo hace más adecuado para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,2S)-2-(3-Cloro-5-fluorofenil)ciclopropan-1-amina clorhidrato generalmente implica la ciclopropanación de un precursor adecuado. Un método común es la reacción de un derivado cloro-fluorofenilo con un precursor de ciclopropano en condiciones básicas. La reacción a menudo está catalizada por metales de transición como paladio o níquel, que facilitan la formación del anillo de ciclopropano.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de ciclopropanación a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de reactivos de alta pureza y condiciones de reacción estrictas es crucial para minimizar las impurezas y lograr la pureza enantiomérica deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,2S)-2-(3-Cloro-5-fluorofenil)ciclopropan-1-amina clorhidrato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de ciclopropano correspondientes con diferentes grupos funcionales.
Reducción: Las reacciones de reducción pueden convertir el grupo amino en otros grupos funcionales, como alcoholes o alcanos.
Sustitución: Los grupos cloro y flúor se pueden sustituir por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan con frecuencia.
Sustitución: Los nucleófilos como la azida de sodio (NaN3) o el cianuro de potasio (KCN) se pueden utilizar para reacciones de sustitución.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos de ciclopropano, mientras que la reducción puede producir ciclopropilaminas o alcoholes de ciclopropilo.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(3-Cloro-5-fluorofenil)ciclopropan-1-amina clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas e interacciones proteína-ligando.
Industria: El compuesto se utiliza en la producción de agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de (1R,2S)-2-(3-Cloro-5-fluorofenil)ciclopropan-1-amina clorhidrato involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y objetivos exactos dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Trifluorotolueno: Un compuesto orgánico con estructura aromática fluorada similar.
Compuestos difluorometilados: Estos compuestos comparten el patrón de sustitución de flúor y se utilizan en aplicaciones similares.
Unicidad
(1R,2S)-2-(3-Cloro-5-fluorofenil)ciclopropan-1-amina clorhidrato es único debido a su configuración quiral específica y la presencia de sustituyentes cloro y flúor en el anillo de fenilo. Esta combinación de características confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C9H10Cl2FN |
|---|---|
Peso molecular |
222.08 g/mol |
Nombre IUPAC |
(1R,2S)-2-(3-chloro-5-fluorophenyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9ClFN.ClH/c10-6-1-5(2-7(11)3-6)8-4-9(8)12;/h1-3,8-9H,4,12H2;1H/t8-,9+;/m0./s1 |
Clave InChI |
HFVRUHLKLCHLQS-OULXEKPRSA-N |
SMILES isomérico |
C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)Cl)F.Cl |
SMILES canónico |
C1C(C1N)C2=CC(=CC(=C2)Cl)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Piperidinecarboxylic acid, 3-[(methoxymethylamino)carbonyl]-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B11820207.png)

![N-[(5-nitro-1,3-benzoxazol-2-yl)methylidene]hydroxylamine](/img/structure/B11820220.png)
![(Z)-3-(Dimethylamino)-1-[4-methyl-2-(methylamino)thiazol-5-yl]prop-2-en-1-one](/img/structure/B11820221.png)


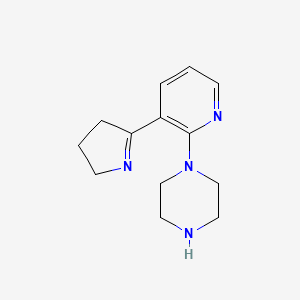
![4-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B11820254.png)
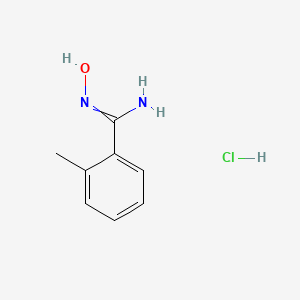

![2-Propenoic acid, 2-cyano-3-[(3-methoxy-4-nitrophenyl)amino]-, ethyl ester](/img/structure/B11820265.png)
